(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine
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Overview
Description
(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine is a chiral amine compound with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of an amine group. One common method includes:
Bromination: Starting with 4-pyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amine Introduction: The brominated pyridine is then subjected to reductive amination using a suitable amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromopyridine moiety can be reduced to form pyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide, thiourea, or primary amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Pyridine derivatives.
Substitution: Hydroxylated, thiolated, or aminated pyridine derivatives.
Scientific Research Applications
(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-Chloropyridin-4-yl)ethan-1-amine
- (1R)-1-(3-Fluoropyridin-4-yl)ethan-1-amine
- (1R)-1-(3-Iodopyridin-4-yl)ethan-1-amine
Uniqueness
(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
(1R)-1-(3-bromopyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
DJYGWCCHLKHAHP-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1)Br)N |
Canonical SMILES |
CC(C1=C(C=NC=C1)Br)N |
Origin of Product |
United States |
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